molecular formula C22H23ClN2O4S B2581839 [6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251542-82-1

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No.: B2581839
CAS No.: 1251542-82-1
M. Wt: 446.95
InChI Key: ZLYAATGWPKJXNP-UHFFFAOYSA-N
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Description

The compound 6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative featuring a sulfone (1,1-dioxido) group, a 4-ethoxyphenyl substituent, and a piperidin-1-yl methanone moiety. Its structural complexity arises from the chloro and ethoxy substituents on the benzothiazine core, which likely influence its physicochemical and biological properties.

Properties

IUPAC Name

[6-chloro-4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-2-29-18-9-7-17(8-10-18)25-15-21(22(26)24-12-4-3-5-13-24)30(27,28)20-11-6-16(23)14-19(20)25/h6-11,14-15H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYAATGWPKJXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-chloro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a benzothiazine core, which is known for various biological activities. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22ClN2O4SC_{22}H_{22}ClN_{2}O_{4}S with a molecular weight of 481.4 g/mol. The presence of a chloro group and an ethoxyphenyl moiety enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC22H22ClN2O4S
Molecular Weight481.4 g/mol
StructureBenzothiazine derivative

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may act as an allosteric modulator , influencing critical metabolic pathways. For instance, it has shown effectiveness in disrupting pathways related to reactive oxygen species (ROS) and interacting with proteins such as glutathione reductase, which is crucial for maintaining cellular redox balance .

Biological Activities

Research indicates that the compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzothiazine compounds have notable antimicrobial properties against various pathogens. The compound's structural components are believed to enhance its interaction with bacterial cell membranes.
  • Antiparasitic Effects : The compound has been evaluated for its efficacy against parasites responsible for tropical diseases. It demonstrated an EC50 below 10 μM in disrupting metabolic functions in malaria and leishmaniasis models .
  • Anti-inflammatory Potential : Similar compounds have shown anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential applications in treating inflammatory conditions .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazine derivatives, including the target compound, against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Antiparasitic Activity
In vitro studies on the antiparasitic effects showed that the compound effectively inhibited the growth of Trypanosoma brucei, demonstrating its potential as a therapeutic agent against trypanosomiasis. The mechanism was linked to its ability to disrupt essential metabolic pathways within the parasite .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazine Sulfone Family

lists several methanone derivatives with benzothiazine cores, sulfone groups, and aryl substitutions. For example:

  • 880169-90-4: (7-Ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)(4-ethoxyphenyl)methanone. Key Differences: The target compound features a 6-chloro substituent, while 880169-90-4 has a 7-ethoxy and 3-methyl group.
Compound Benzothiazine Substituents Aryl Group Amine Group Sulfone Group
Target Compound 6-Cl, 1,1-dioxido 4-Ethoxyphenyl Piperidin-1-yl Yes
880169-90-4 7-Ethoxy, 3-Me, 1,1-dioxido 4-Ethoxyphenyl Piperidin-1-yl Yes
880169-89-1 7-Ethoxy, 3-Me, 1,1-dioxido 4-Ethylphenyl Piperidin-1-yl Yes

Piperidine/Piperazine-Based Methanones

  • : 4-(4-Aminobenzoyl)piperazin-1-ylmethanone. Key Differences: Replaces the benzothiazine core with a furan and uses a piperazine ring. Impact: Piperazine (vs.
  • : (4-Cyclohexylpiperazin-1-yl)(phenyl)methanone. Key Differences: A cyclohexyl group on piperazine increases steric bulk, which may hinder membrane permeability compared to the target compound’s piperidine group .

Sulfonyl-Containing Analogues

  • and : Compounds like 2-(4-[[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid incorporate sulfonyl groups.
    • Key Similarities : The sulfone group in the target compound mirrors the sulfonamide/sulfonyl moieties in these analogues, suggesting shared metabolic stability and polarity .

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